molecular formula C10H15N3O3S B5869340 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol

5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol

Cat. No.: B5869340
M. Wt: 257.31 g/mol
InChI Key: POCZRBFLZSHNOW-UHFFFAOYSA-N
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Description

5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol is a chemical compound that belongs to the class of sulfonyl pyridines This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a sulfonyl group attached to a pyridinol moiety

Properties

IUPAC Name

5-(4-methylpiperazin-1-yl)sulfonyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c1-12-4-6-13(7-5-12)17(15,16)9-2-3-10(14)11-8-9/h2-3,8H,4-7H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCZRBFLZSHNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol typically involves the following steps:

    Formation of the Piperazine Derivative: The starting material, 4-methylpiperazine, is reacted with a sulfonyl chloride to form 4-methyl-1-piperazinyl sulfonyl chloride.

    Coupling with Pyridinol: The sulfonyl chloride derivative is then coupled with 2-pyridinol under basic conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The pyridinol moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyridinol derivatives.

Scientific Research Applications

5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic guanosine monophosphate and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic acid: Similar structure but with an ethoxy group and benzoic acid moiety.

    4-[(4-methyl-1-piperazinyl)sulfonyl]aniline: Contains an aniline group instead of pyridinol.

Uniqueness

5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol is unique due to its specific combination of a piperazine ring, sulfonyl group, and pyridinol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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